molecular formula C15H22N4O2 B2766273 N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034272-90-5

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2766273
CAS No.: 2034272-90-5
M. Wt: 290.367
InChI Key: SYCZSBXPKWPRHE-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a cyclopentyl group. The molecular formula of this compound is C15H22N4O2, and it has a molecular weight of 290.367.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxylic acid, while reduction may produce N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-methanol.

Scientific Research Applications

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their potential in cancer treatment.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar to N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, these compounds are investigated for their therapeutic potential.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct biological activity and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZSBXPKWPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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